1-(ethenesulfonyl)-4-(trifluoromethyl)benzene
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Overview
Description
1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethenesulfonyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Chemical Reactions Analysis
1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl group to a sulfinyl or sulfhydryl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the reaction conditions and the specific reagents used .
Scientific Research Applications
1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and probes for biological studies.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Mechanism of Action
The mechanism by which 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethenesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules . These interactions often involve pathways related to oxidative stress, enzyme inhibition, and receptor binding.
Comparison with Similar Compounds
1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: Lacks the ethenesulfonyl group, making it less reactive in certain chemical reactions.
1-(Trifluoromethyl)-4-nitrobenzene: Contains a nitro group instead of an ethenesulfonyl group, leading to different reactivity and applications.
1-(Trifluoromethyl)-4-methylsulfonylbenzene: Similar structure but with a methylsulfonyl group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of the ethenesulfonyl and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable for various specialized applications .
Properties
CAS No. |
169339-52-0 |
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Molecular Formula |
C9H7F3O2S |
Molecular Weight |
236.21 g/mol |
IUPAC Name |
1-ethenylsulfonyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F3O2S/c1-2-15(13,14)8-5-3-7(4-6-8)9(10,11)12/h2-6H,1H2 |
InChI Key |
IFGAAFFKMIPBOK-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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